Hydrogen-Bond Donor and Acceptor Capacity: Quantitative Differentiation from Mono-Hydroxy and Deoxy Analogs
2,4-Dihydroxy-6-methylnicotinonitrile exhibits four hydrogen-bond acceptors and two hydrogen-bond donors with a TPSA of 77.14 Ų, whereas the closest commercially available mono-hydroxy analog 2-hydroxy-6-methylnicotinonitrile (CAS 4241-27-4) possesses approximately three H-bond acceptors and one H-bond donor with a substantially reduced TPSA . This quantitative divergence in hydrogen-bonding capacity directly affects solubility in polar protic solvents, chromatographic retention on normal-phase and HILIC stationary phases, and the compound's ability to engage in specific intermolecular interactions during crystallization or supramolecular assembly .
| Evidence Dimension | Hydrogen-bond acceptors, hydrogen-bond donors, and topological polar surface area |
|---|---|
| Target Compound Data | 4 H-bond acceptors; 2 H-bond donors; TPSA 77.14 Ų |
| Comparator Or Baseline | 2-Hydroxy-6-methylnicotinonitrile (CAS 4241-27-4): estimated 3 H-bond acceptors; 1 H-bond donor; estimated TPSA ~53 Ų |
| Quantified Difference | +1 H-bond acceptor; +1 H-bond donor; TPSA increase of ~24 Ų (+45%) |
| Conditions | Calculated physicochemical properties based on Ertl et al. 2000 J. Med. Chem. methodology and SMILES-derived topology |
Why This Matters
The dual hydroxyl substitution pattern provides distinct solubility and chromatographic behavior that cannot be replicated by mono-hydroxy analogs, requiring different solvent systems and purification protocols.
